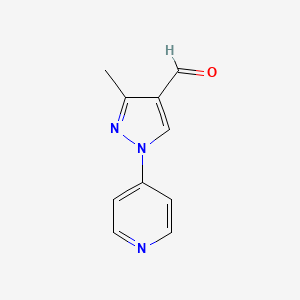

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-methyl-1-pyridin-4-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-9(7-14)6-13(12-8)10-2-4-11-5-3-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISJZBVXZPMBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect nerve signal transmission. Additionally, this compound has shown potential in modulating the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can influence cell growth and survival. Furthermore, it has been shown to impact the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity. For instance, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and function, including alterations in cell proliferation and apoptosis. In in vivo studies, the compound’s stability and degradation can be influenced by factors such as metabolic activity and environmental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative damage. Therefore, careful consideration of dosage is crucial when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes in the liver. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed and excreted from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific solute carrier transporters, facilitating its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s activity and function, as its interactions with different cellular compartments can modulate its biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can affect mitochondrial function and cellular energy metabolism.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most notable applications of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is its potential as an anticancer agent. Research indicates that pyrazole derivatives, including this compound, exhibit cytotoxic effects against a range of cancer cell lines. For instance, studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancers, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Table 1 summarizes the cytotoxicity data for selected pyrazole derivatives:

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HepG2 | 399 |

| Pyrazole derivative A | MCF7 | 112 |

| Pyrazole derivative B | NUGC | 60 |

Mechanism of Action

The anticancer properties of this compound may be attributed to its ability to target multiple cancer-related pathways. It has been shown to inhibit key enzymes such as topoisomerase II and various kinases involved in cell proliferation and survival .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound also exhibits anti-inflammatory properties. Pyrazoles are known for their ability to modulate inflammatory pathways, making them suitable candidates for developing anti-inflammatory medications .

Agrochemical Applications

Pesticides and Herbicides

The structural characteristics of this compound make it a valuable compound in agrochemistry. Pyrazoles are frequently utilized in the synthesis of pesticides and herbicides due to their effectiveness against various pests and diseases affecting crops .

Case Study: Synthesis of Pyrazole-based Pesticides

Recent studies have demonstrated the successful synthesis of novel pyrazole-based pesticides using this compound as a precursor. These compounds showed promising results in field trials, significantly reducing pest populations while being environmentally safe .

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield high purity products suitable for biological testing. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions, aromatic rings, and functional groups, which influence their physicochemical and biological properties (Table 1).

Table 1: Structural Comparison of Selected Pyrazole-4-carbaldehyde Derivatives

Reactivity and Functionalization

The carbaldehyde group in these compounds undergoes nucleophilic additions, oxidations, and cyclization reactions:

- Oxidation: 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is oxidized to its carboxylic acid derivative using KMnO₄ .

- Azide Formation : Reaction with NaN₃ yields azidopyrazole intermediates, useful in click chemistry .

- Condensation Reactions : The aldehyde reacts with amines or hydrazines to form Schiff bases or hydrazones, critical in drug design .

Key Difference : Electron-withdrawing substituents (e.g., pyridinyl, CF₃) enhance electrophilicity at the aldehyde group, accelerating nucleophilic attacks compared to electron-donating groups (e.g., methyl) .

Physical Properties and Solubility

- Melting Points : Pyridinyl-substituted compounds (e.g., 3-Methyl-1-(pyridin-4-yl)- analog) typically exhibit higher melting points (~113–115°C) than phenyl-substituted derivatives due to stronger intermolecular interactions .

- Solubility : The pyridine ring improves water solubility, whereas trifluoromethyl or chloro groups increase lipid solubility .

Preparation Methods

Synthesis of Pyrazole-3(4)-carbaldehydes

Pyrazole-3(4)-carbaldehydes, featuring a pyrazole ring with a carbaldehyde substituent at the 3 or 4 position, can be synthesized, reacted, and assessed for biological activity. Methods of synthesis, chemical reactions, and biological activities are documented.

1.1 Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for synthesizing pyrazole-4-carbaldehydes. 1-Ethylpyrazole-4-carbaldehyde, 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde and 1,1'-methylenebis(3,5-dimethylpyrazole-4-carbaldehyde) can be synthesized from N-alkylpyrazoles using this method. Formylation of 3,5-dimethyl-1H-pyrazoles with phosphoryl chloride in DMF at elevated temperatures (90-120 °C) yields the corresponding 4-formyl derivatives. However, 3,5-dimethyl-1H-pyrazole fails to undergo formylation at the 4 position under similar conditions, as electrophilic substitution may occur at the nitrogen atom.

1.2 Oxidation of Alcohols

5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be oxidized using potassium permanganate to yield pyrazole-4-carboxylic acid, which can then be converted to its ethyl ester through reaction with ethanol in an acidic medium.

1.3 Synthesis from Methyl Ketone Hydrazones

Treating methyl ketone hydrazones with 2,4,6-trichlorotriazine in N,N-dimethyl formamide at room temperature allows for the preparation of 3-Aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes in good yields.

Reactions of Pyrazole-4-carbaldehydes

2.1 Oxidation Reactions

3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be oxidized using potassium permanganate in a water-pyridine medium to yield the corresponding acids, which can be converted into chlorides and amides.

2.2 Condensation Reactions

Under microwave activation, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes react with malonic acid in the presence of pyridine to produce 3-(4-pyrazolyl)propenoic acids in high yields. Additionally, 3-(1,3-diaryl-1H-pyrazol-4-yl)propanoic acids can be synthesized from the corresponding aldehydes using Meldrum's acid. Knoevenagel condensation of 1,3-diphenyl-1H-pyrazol-4-carbaldehyde with 3-methyl-1-phenylpyrazolin-5-(4H)-one using Borate Zirconia as a solid acid catalyst in aqueous medium or an ionic liquid yields 4-pyrazolylmethylenepyrazol-5-one.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. A common approach involves reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenols or heterocyclic alcohols under basic conditions (e.g., K₂CO₃ in DMF). The reaction is typically refluxed for 12–24 hours, followed by purification via column chromatography. This method allows substitution at the 5-position with aryloxy groups. For pyridinyl derivatives, analogous procedures use pyridine-containing precursors .

Key Steps:

- Use of anhydrous conditions to prevent aldehyde oxidation.

- Monitoring reaction progress via TLC.

- Final purification using silica gel chromatography.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Core characterization techniques include:

- FT-IR : Identifies aldehyde (C=O stretch at ~1675 cm⁻¹), pyrazole C=N (~1600 cm⁻¹), and aromatic C-H stretches.

- ¹H/¹³C NMR : Aldehydic protons appear at δ 9.8–10.2 ppm, while pyridinyl protons resonate as multiplet signals in δ 7.5–8.5 ppm.

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Aldehyde (C=O) | 1673–1675 | 9.8–10.2 (s, 1H) |

| Pyridinyl (C-H) | - | 7.5–8.5 (m, 4H) |

| Pyrazole (C-H) | - | 6.5–7.2 (s, 1H) |

| Data adapted from pyrazole-4-carbaldehyde analogs . |

Q. What biological activities have been reported for structurally related pyrazole-4-carbaldehydes?

Methodological Answer: Antimicrobial activity is evaluated via broth microdilution assays. For example, analogs like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde show potent activity against P. aeruginosa (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL), outperforming ampicillin. Researchers should:

- Prepare serial dilutions of the compound in DMSO.

- Use ATCC bacterial strains for standardized testing.

- Compare results with positive controls (e.g., ampicillin) and solvent blanks .

Q. How is the compound utilized in synthesizing fused heterocyclic systems?

Methodological Answer: The aldehyde group enables cyclocondensation reactions. For instance, reacting with malononitrile and 4-hydroxycoumarin under basic conditions yields pyrano[3,2-c]chromene derivatives. Steps include:

Q. What crystallographic techniques are used to determine the structure of pyrazole-4-carbaldehydes?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) with SHELXL software is standard. Key steps:

- Grow crystals via slow evaporation (e.g., ethanol/water).

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL-2018/3, resolving disorders in pyridinyl/pyrazole rings.

- Validate hydrogen bonding (e.g., C-H⋯O interactions) using Mercury software .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Methodological Answer: Regioselectivity issues arise due to competing reactive sites (e.g., aldehyde vs. pyridinyl nitrogen). Strategies include:

- Protecting Groups : Temporarily mask the aldehyde with acetals to direct substitution to the pyrazole ring.

- Directed Metalation : Use Pd-catalyzed C-H activation to functionalize specific positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 5-position. Evidence from azide-alkyne cycloadditions shows divergent products under varying conditions (e.g., iodine catalysis at RT vs. reflux) .

Q. How do researchers resolve contradictory spectroscopic data for this compound?

Methodological Answer: Contradictions (e.g., unexpected ¹H NMR splitting) are addressed via:

- 2D NMR : HSQC/HMBC to assign ambiguous proton-carbon correlations.

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in pyridinyl groups).

- X-ray Crystallography : Confirm molecular geometry and substituent orientation. For example, aldehyde tautomerism in DMSO-d₆ may cause peak broadening, necessitating alternative solvents (CDCl₃) .

Q. What computational methods predict the reactivity of pyrazole-4-carbaldehydes in nucleophilic attacks?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., aldehyde carbon).

- Frontier Molecular Orbitals : Predict reactivity via HOMO-LUMO gaps.

- Transition State Modeling : Simulate activation energies for substitution pathways. These models align with experimental data showing higher reactivity at the 5-position vs. the pyridinyl ring .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Yield optimization involves:

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes.

- Catalyst Screening : Test bases (e.g., Cs₂CO₃ vs. K₂CO₃) for improved efficiency.

- Workflow Automation : Use flow chemistry for continuous production. A case study achieved 85% yield using 10 mol% KI as an additive in DMF at 100°C .

Q. What strategies enhance the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies recommend:

- Light-Sensitive Storage : Amber vials at -20°C to prevent aldehyde oxidation.

- Desiccants : Silica gel to avoid hydrolysis in humid environments.

- Lyophilization : For long-term storage, lyophilize the compound as a stable powder.

Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm these protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.